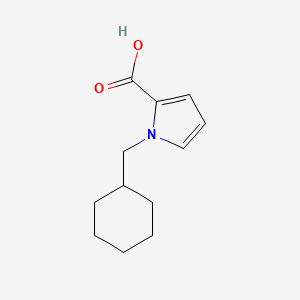
1-(cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid is an organic compound that features a pyrrole ring substituted with a cyclohexylmethyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmethylamine with a suitable pyrrole precursor, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization and carboxylation processes.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The pyrrole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylmethyl ketone, while reduction could produce cyclohexylmethyl alcohol.
Aplicaciones Científicas De Investigación
1-(Cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism by which 1-(cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Cyclohexanecarboxylic acid: Similar in structure but lacks the pyrrole ring.
Pyrrole-2-carboxylic acid: Contains the pyrrole ring but lacks the cyclohexylmethyl group.
Cyclohexylmethylamine: Contains the cyclohexylmethyl group but lacks the pyrrole ring and carboxylic acid group.
Uniqueness: 1-(Cyclohexylmethyl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of the cyclohexylmethyl group and the pyrrole ring with a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
1-(cyclohexylmethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H17NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,14,15) |
Clave InChI |
GTAHLJYDSVYCNI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CN2C=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13150447.png)






![tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13150475.png)



